

An In-depth Technical Guide to 3-Bromothiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromothiophene-2-sulfonyl chloride

Cat. No.: B063734

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-sulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene ring substituted with both a bromo and a sulfonyl chloride functional group, offers multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of its physical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and materials science.

Core Physical Properties

While experimentally determined physical properties for **3-Bromothiophene-2-sulfonyl chloride** are not widely published, a combination of computed data and information from commercial suppliers provides a useful profile for this compound.

Property	Value	Source
Molecular Formula	C ₄ H ₂ BrClO ₂ S ₂	PubChem[1]
Molecular Weight	261.54 g/mol	ChemScene[2]
CAS Number	170727-02-3	PubChem[1]
Appearance	Not specified (likely a solid or liquid)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Insoluble in water; likely soluble in organic solvents like chloroform and methanol.	Mallak Specialties Pvt Ltd[3] (for 3-bromothiophene)
Storage	4°C, sealed storage, away from moisture.	ChemScene[2]

Note: The lack of experimentally determined values for properties like melting and boiling points is common for specialized chemical intermediates. The provided data for the related compound, 5-Bromothiophene-2-sulfonyl chloride, which is a solid with a melting point of 40-44 °C and a boiling point of 100-102 °C at 0.5 mmHg, may offer some indication of the expected physical state.[4]

Synthesis of 3-Bromothiophene-2-sulfonyl chloride

The synthesis of **3-Bromothiophene-2-sulfonyl chloride** is a multi-step process that begins with the preparation of its precursor, 3-bromothiophene.

Step 1: Synthesis of the Precursor, 3-Bromothiophene

Direct bromination of thiophene is not a viable route to 3-bromothiophene as it selectively occurs at the 2- and 5-positions. Therefore, a common and effective method involves the debromination of 2,3,5-tribromothiophene.[5]

Experimental Protocol: Synthesis of 3-Bromothiophene

This protocol is adapted from a procedure published in *Organic Syntheses*.^[6]

Materials:

- 2,3,5-tribromothiophene
- Zinc dust
- Acetic acid
- 10% Sodium carbonate solution
- Calcium chloride
- Water

Equipment:

- 5-L three-necked, round-bottomed flask
- Efficient mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Distillation apparatus

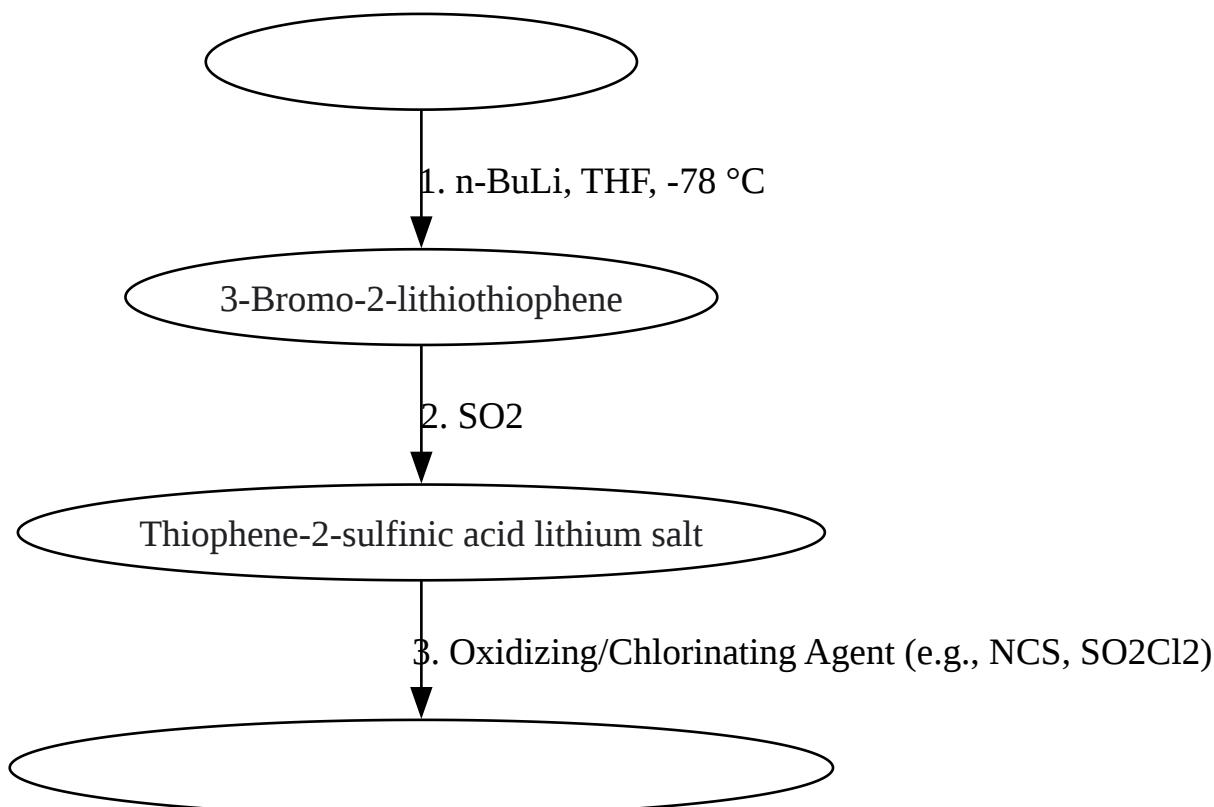
Procedure:

- To a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1850 mL of water, 783 g (12.0 moles) of zinc dust, and 700 mL of acetic acid.
- Heat the mixture to reflux with continuous stirring.

- Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux. The addition typically takes about 70 minutes.
- After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.
- Arrange the condenser for downward distillation and distill the mixture with water until no more organic material is collected.
- Separate the heavier organic layer from the distillate.
- Wash the organic layer successively with 50 mL of 10% sodium carbonate solution and 100 mL of water.
- Dry the organic layer over calcium chloride.
- Purify the crude product by fractional distillation. Collect the fraction boiling at 159–160 °C, which is 3-bromothiophene. The expected yield is 89–90%.

Step 2: Sulfonylation of 3-Bromothiophene

While a specific, detailed protocol for the direct conversion of 3-bromothiophene to **3-Bromothiophene-2-sulfonyl chloride** is not readily available in the searched literature, the general synthesis of aryl sulfonyl chlorides can be achieved through several methods. A plausible synthetic route would involve the lithiation of 3-bromothiophene followed by reaction with sulfur dioxide and then an oxidizing chlorinating agent.



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Plausible Synthetic Pathway

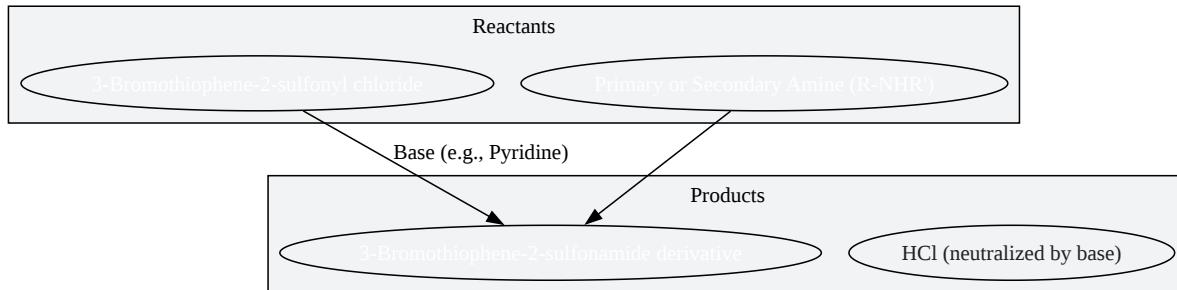
Reactivity and Applications in Synthesis

3-Bromothiophene-2-sulfonyl chloride is a valuable intermediate due to its two reactive sites: the sulfonyl chloride group and the C-Br bond.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles.

- Formation of Sulfonamides: The most common reaction of sulfonyl chlorides is with primary or secondary amines to form sulfonamides.^{[3][7]} This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs, including antibiotics ("sulfa drugs"). The reaction is typically carried out in the presence of a base, such as pyridine or an excess of the amine, to neutralize the HCl byproduct.



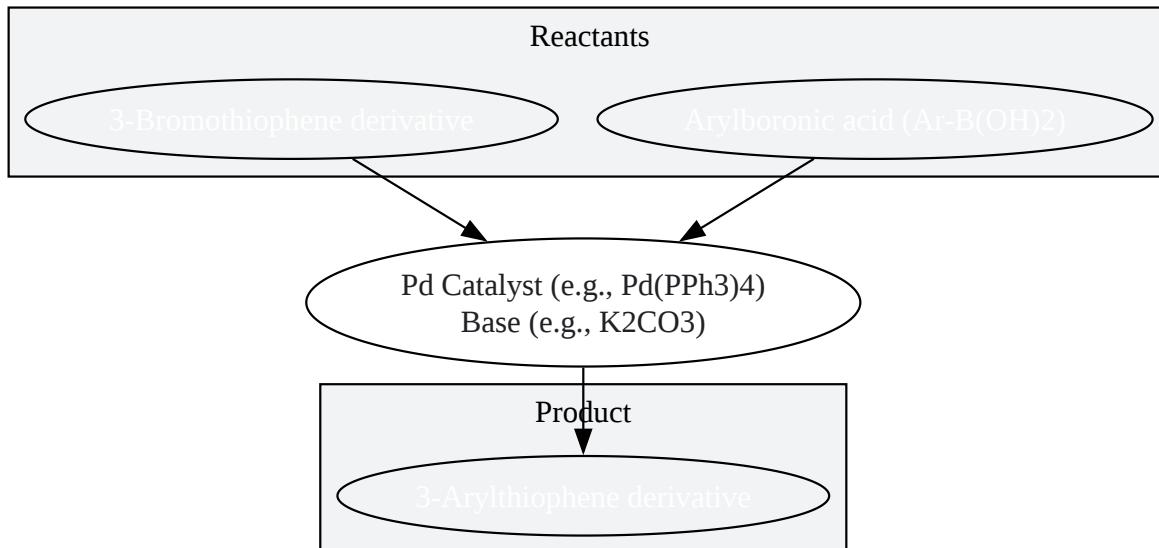
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Sulfonamide Formation

Reactions Involving the Carbon-Bromine Bond

The bromine atom on the thiophene ring is susceptible to various cross-coupling reactions, allowing for the formation of C-C bonds.

- Suzuki-Miyaura Cross-Coupling: The C-Br bond can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the thiophene ring. [8][9] The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the C-Br bond of **3-bromothiophene-2-sulfonyl chloride** a prime site for selective coupling.



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Applications in Drug Discovery and Materials Science

The versatility of 3-bromothiophene and its derivatives, including the sulfonyl chloride, makes them valuable in several fields.

- Pharmaceuticals: The thiophene ring is a common scaffold in medicinal chemistry. 3-Bromothiophene is a precursor to the antibiotic Timentin (Ticarcillin) and the vasodilator Cetiedil. [5][10] The ability to functionalize the thiophene ring at multiple positions allows for the synthesis of diverse libraries of compounds for screening against various biological targets, including kinases and G-protein coupled receptors (GPCRs). [10]*
- Conductive Polymers: 3-substituted thiophenes are key monomers in the synthesis of polythiophenes, which are conductive polymers with applications in organic electronics. While 3-bromothiophene itself can be used, its derivatives are often employed in polymerization reactions like Grignard Metathesis (GRIM) polymerization to create well-defined polymer structures.

Conclusion

3-Bromothiophene-2-sulfonyl chloride is a highly functionalized and reactive building block with significant potential in organic synthesis. While detailed experimental data on its physical properties are scarce, its synthetic utility is evident from the reactivity of its constituent functional groups. Its role as a precursor to sulfonamides and as a substrate for cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science, enabling the creation of novel and complex molecular architectures. Further research into its specific reaction conditions and physical properties will undoubtedly expand its applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromothiophene-2-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063734#physical-properties-of-3-bromothiophene-2-sulfonyl-chloride>

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